Amidoxime Prodrug Functionality vs. Non-Hydroxylated Amidine Analogs
The N–O bond of the hydroxyamidine group in N'-Hydroxy-2-methyl-2-(piperazin-1-YL)propanimidamide is the structural basis for its potential as an amidine prodrug. The corresponding non-hydroxylated amidine analog (2-methyl-2-(piperazin-1-yl)propanimidamide) exists predominantly as a protonated, poorly permeable species at physiological pH. The amidoxime form reduces the pKa of the amidine group (pKa ~12 to pKa ~5-6 for the oxime), increasing the fraction of neutral species and passive membrane permeability by an estimated 10- to 100-fold, a difference quantified in analogous benzamidoxime-benzamidine pairs [1].
| Evidence Dimension | Permeability enhancement via amidoxime prodrug strategy |
|---|---|
| Target Compound Data | Predicted LogP = -0.37 (neutral amidoxime form) |
| Comparator Or Baseline | Corresponding amidine: predicted LogP ≈ -2.5 to -3.0 (protonated form); measured 10- to 100-fold lower Caco-2 permeability in benzamidoxime studies [1] |
| Quantified Difference | Estimated 10- to 100-fold permeability advantage for the amidoxime over the charged amidine |
| Conditions | Physiological pH 7.4; Caco-2 monolayer permeability model (class-level data from structurally related benzamidoximes) |
Why This Matters
This determines whether a compound can achieve oral bioavailability or cell penetration; the amidoxime form is essential for crossing biological membranes, whereas the corresponding amidine would require active transport.
- [1] Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 549-563. View Source
